molecular formula C66H74CaF2N4O10 B14102922 rac-AtorvastatinCalcium

rac-AtorvastatinCalcium

Cat. No.: B14102922
M. Wt: 1161.4 g/mol
InChI Key: JIIDUPQIFUNYII-DJNTWTPDSA-N
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Description

rac-AtorvastatinCalcium is a pharmaceutical compound widely used to lower lipid levels and reduce the risk of cardiovascular diseases, including myocardial infarction and stroke. It belongs to the statin class of medications, which work by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) reductase, a key enzyme in the biosynthesis of cholesterol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-AtorvastatinCalcium involves several key steps, including the construction of the pyrrole ring. Prominent methods include the Paal-Knorr condensation and the Hantzsch pyrrole synthesis . One improved method for industrial-scale production involves isolating the pure product of the ketal deprotection step as a crystalline solid and using an ethyl acetate extraction procedure to isolate the pure atorvastatin calcium at the ester hydrolysis and counter-ion exchange step .

Industrial Production Methods

Industrial production of this compound has been optimized to achieve high yields and purity. The process involves the conversion of an advanced ketal ester intermediate to the hemi-calcium salt form of the drug. This method ensures product purities greater than 99.5% and is suitable for multi-kilogram production .

Mechanism of Action

rac-AtorvastatinCalcium exerts its effects by competitively inhibiting the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, a critical step in cholesterol biosynthesis. This inhibition leads to a decrease in cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol, and ultimately reduces the risk of cardiovascular diseases .

Comparison with Similar Compounds

Similar Compounds

  • Simvastatin
  • Pravastatin
  • Lovastatin
  • Fluvastatin
  • Rosuvastatin

Uniqueness

rac-AtorvastatinCalcium is unique among statins due to its high potency and ability to significantly reduce LDL cholesterol levels. It also has a longer half-life compared to some other statins, allowing for more sustained effects .

Properties

Molecular Formula

C66H74CaF2N4O10

Molecular Weight

1161.4 g/mol

InChI

InChI=1S/2C33H35FN2O5.Ca.2H2/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;;;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);;2*1H/t2*26-,27-;;;/m11.../s1

InChI Key

JIIDUPQIFUNYII-DJNTWTPDSA-N

Isomeric SMILES

[HH].[HH].CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca]

Canonical SMILES

[HH].[HH].CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca]

Origin of Product

United States

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